molecular formula C8H16ClN B2739194 Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride CAS No. 2155855-26-6

Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride

Cat. No.: B2739194
CAS No.: 2155855-26-6
M. Wt: 161.67
InChI Key: GQRAOJBKRPVHDI-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol It is a bicyclic amine derivative, which means it contains two fused rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the amine group: The bicyclic compound is then subjected to amination reactions to introduce the methanamine group.

    Formation of the hydrochloride salt: Finally, the free amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitriles or oxides.

    Reduction: Simpler amines or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ylmethanamine hydrochloride: Another bicyclic amine with a different ring structure.

    Bicyclo[3.1.0]hexan-3-ylmethanamine hydrochloride: A similar compound with a smaller ring system.

Uniqueness

Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-bicyclo[3.2.0]heptanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-7-4-6-2-1-3-8(6)7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRAOJBKRPVHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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